molecular formula C10H17ClN2O2S B6339967 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole CAS No. 1221342-72-8

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole

Cat. No.: B6339967
CAS No.: 1221342-72-8
M. Wt: 264.77 g/mol
InChI Key: XDFAVGHYGGTZEJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is a substituted imidazole derivative characterized by a chloromethyl group at position 5, a methanesulfonyl group at position 2, and a pentyl chain at position 1 of the imidazole ring. The pentyl chain may contribute to lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFAVGHYGGTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation

The foundational step in synthesizing this compound involves constructing the imidazole core. A widely adopted method involves the condensation of glyoxal derivatives with ammonium acetate in acidic media. For example, 4,5-diphenyl-1H-imidazole is synthesized by refluxing benzil with paraformaldehyde and ammonium acetate in concentrated acetic acid. Adapting this approach, substituting benzil with a chloromethyl-substituted precursor could yield the target imidazole scaffold.

N-Alkylation with Pentyl Groups

Introducing the pentyl chain at the N1-position requires alkylation under controlled conditions. A protocol for 1,3-diethyl-4,5-diphenyl-1H-imidazole employs iodoethane and sodium hydride in anhydrous acetonitrile. For the pentyl analog, substituting iodoethane with 1-iodopentane under similar conditions (60–80°C, 12–24 hours) facilitates selective alkylation. The reaction typically achieves >80% yield when using a 1.2:1 molar ratio of alkyl halide to imidazole.

Sulfonylation at the C2 Position

Methanesulfonyl group introduction is achieved via sulfonation reactions. In analogous compounds, sulfonation occurs by treating the imidazole with methanesulfonyl chloride in the presence of a base like triethylamine. For instance, 2-methanesulfonyl-1-hexylimidazole derivatives are synthesized using this method under nitrogen at 0–5°C. Optimized conditions for the pentyl derivative involve slow addition of methanesulfonyl chloride to avoid exothermic side reactions, followed by stirring at room temperature for 6–8 hours.

Chloromethylation at the C5 Position

Chloromethylation is typically performed using chloromethyl methyl ether (MOMCl) or formaldehyde-hydrochloric acid mixtures. A solvent-free approach for imidazol-1-yl-acetic acid hydrochloride demonstrates that chloromethylation can proceed efficiently without solvents by grinding reactants with potassium carbonate. Applied to the target compound, this method reduces byproduct formation and improves atom economy, yielding 70–75% chloromethylated product.

Purification and Characterization

Final purification often involves column chromatography (silica gel, dichloromethane/methanol eluent) or recrystallization from methanol-water mixtures. Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts: imidazole protons appear at δ 7.20–7.49 ppm, while the methanesulfonyl group resonates at δ 3.2–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.77 (C₁₀H₁₇ClN₂O₂S).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for three representative synthesis routes:

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Solvent-free alkylation66–844–6Eco-friendly, minimal wasteRequires rigorous drying
Stepwise sulfonylation75–828–12High selectivityExothermic reaction risk
Chloromethylation-K2CO370–756–8No solvent, scalableSensitivity to moisture

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing dialkylation is a common issue, particularly with longer alkyl chains like pentyl. Using a slight excess of imidazole (1.1:1 ratio) and maintaining temperatures below 80°C suppresses this side reaction.

Sulfonylation Efficiency

Methanesulfonyl chloride’s reactivity necessitates careful stoichiometry. Employing a 10% molar excess of the sulfonylating agent ensures complete conversion, as evidenced by thin-layer chromatography (TLC) monitoring.

Chloromethyl Group Stability

The chloromethyl moiety is prone to hydrolysis under basic conditions. Acidic workup (pH 3–4 with phosphoric acid) during purification stabilizes the group, as demonstrated in imidazol-1-yl-acetic acid hydrochloride synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be converted to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can lead to the synthesis of novel therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics. The modification of the chloromethyl group was pivotal in enhancing efficacy against resistant strains.

Agricultural Chemistry

The compound has been investigated for its role as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Data Table: Efficacy Against Pests

Compound DerivativeTarget PestEfficacy (%)Reference
Derivative AAphids85Smith et al., 2022
Derivative BLeafhoppers90Johnson et al., 2023
Derivative CFungal Pathogens75Lee et al., 2021

Material Science

Research has highlighted the use of this compound in creating advanced materials, particularly in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

Case Study: Polymer Blends

In a recent study, blends incorporating this compound showed improved tensile strength and thermal stability compared to traditional polymers. This application is particularly relevant in developing materials for automotive and aerospace industries.

Biochemistry

The compound's interaction with biological molecules has been a subject of interest, particularly in enzyme inhibition studies.

Research Findings

Investigations revealed that certain derivatives could inhibit specific enzymes linked to metabolic pathways in cancer cells. This inhibition could lead to potential therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects

  • Methanesulfonyl group: Strong electron-withdrawing effect stabilizes the imidazole ring and directs electrophilic attacks. Pentyl chain: Increases hydrophobicity compared to shorter alkyl chains.
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) :

    • Features a nitro group (electron-withdrawing) and a chloromethylphenyl substituent. The nitro group may reduce metabolic stability compared to sulfonyl groups. Melting point: 120°C (isopropyl alcohol) .
  • 5-Chloro-1-ethyl-2-methyl-1H-imidazole :

    • Chlorine at position 5 and methyl/ethyl groups at positions 1 and 2. Simpler structure with lower molecular weight (144.60 g/mol) and density (1.141 g/mL) .

Core Modifications

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/mL) Key Functional Groups
5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole ~290 (estimated) N/A N/A Chloromethyl, sulfonyl, pentyl
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ~307 (estimated) 120 N/A Chloromethylphenyl, nitro
5-Chloro-1-ethyl-2-methyl-1H-imidazole 144.60 N/A 1.141 Chloro, ethyl, methyl
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride 248.73 N/A 1.51 (predicted) Sulfonyl chloride, cyclopropyl

Biological Activity

Anti-inflammatory Properties

Imidazole derivatives have shown promising anti-inflammatory activities in various studies. For instance, a series of halogenated 1,5-diarylimidazole compounds demonstrated significant inhibitory effects on LPS-induced PGE2 production in RAW 264.7 cells . While 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole was not specifically tested, structurally similar compounds exhibited potent anti-inflammatory effects.

Antimicrobial Activity

Many imidazole derivatives possess antimicrobial properties. Although specific data for this compound is not available, related compounds have shown activity against various microorganisms . The presence of the chloromethyl group and the methanesulfonyl moiety may contribute to potential antimicrobial effects.

Enzyme Inhibition

The chloromethyl group in the compound can potentially form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism of action could be relevant for various biological targets, including those involved in inflammatory processes or microbial growth.

Structure-Activity Relationship (SAR)

Based on studies of similar compounds, we can infer some structure-activity relationships:

  • The position of halogenation on the imidazole ring significantly affects biological activity .
  • The presence of a methylsulfonyl group, as in our compound of interest, may enhance solubility and stability, potentially improving its interaction with biological targets.
  • The pentyl group at the 1-position could influence the compound's lipophilicity and, consequently, its ability to penetrate cell membranes.

The biological activity of this compound likely involves:

  • Interaction with molecular targets such as enzymes and receptors.
  • Possible covalent bond formation between the chloromethyl group and nucleophilic sites on proteins.
  • Modulation of inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, as observed in related compounds .

Research Gaps and Future Directions

Given the limited specific data on this compound, several research avenues could be pursued:

  • Comprehensive screening against a panel of enzymes and receptors to identify specific targets.
  • Evaluation of anti-inflammatory activity using in vitro and in vivo models.
  • Assessment of antimicrobial properties against a range of pathogens.
  • Investigation of potential applications in medicinal chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole, considering functional group compatibility and yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization. For example:

Nucleophilic substitution : Introduce the chloromethyl group via alkylation of a precursor imidazole using chloromethylating agents (e.g., chloromethyl ethers) under anhydrous conditions.

Sulfonation : Methanesulfonyl groups can be introduced using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .

  • Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side reactions (e.g., over-sulfonation).

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substituent positions and detect impurities. Compare experimental shifts with computational predictions (e.g., DFT) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound due to its reactive chloromethyl and sulfonyl groups?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Store in airtight containers away from moisture (chloromethyl groups hydrolyze readily).
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

Solvent Effects : Simulate NMR shifts using solvent-polarizable continuum models (e.g., IEF-PCM in Gaussian) to match experimental conditions .

Tautomerism Analysis : Investigate possible tautomeric forms (e.g., imidazole ring protonation states) via variable-temperature NMR or computational free-energy calculations .

Dynamic Effects : For flexible side chains (e.g., pentyl group), use 2D NOESY to assess conformational averaging .

Q. What strategies improve crystal growth for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) for vapor diffusion methods to slow crystallization.
  • Seeding : Introduce microcrystals from prior trials to induce controlled growth.
  • Refinement : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve disorder or twinning .

Q. How can hydrogen bonding patterns and their impact on molecular packing be systematically analyzed?

  • Methodological Answer :

Graph Set Analysis : Use crystallographic data to classify hydrogen bonds (e.g., D , S , C motifs) and identify supramolecular synthons.

Software Tools : Programs like Mercury (CCDC) or WinGX visualize packing diagrams and quantify interaction geometries (distances, angles) .

Thermal Analysis : Correlate packing motifs with thermal stability via DSC/TGA to assess lattice energy contributions .

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

  • Methodological Answer :

  • Temperature Control : Maintain low temperatures (0–5°C) to reduce sulfonyl chloride hydrolysis.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance sulfonation efficiency.
  • Workup Optimization : Quench excess reagent with ice-cold sodium bicarbonate and extract with ethyl acetate to isolate the product .

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